molecular formula C16H24N2O3S B5709610 2-[benzyl(methylsulfonyl)amino]-N-cyclohexylacetamide

2-[benzyl(methylsulfonyl)amino]-N-cyclohexylacetamide

Cat. No.: B5709610
M. Wt: 324.4 g/mol
InChI Key: ZMKALNMGEJLHIN-UHFFFAOYSA-N
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Description

2-[benzyl(methylsulfonyl)amino]-N-cyclohexylacetamide is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a benzyl group, a methylsulfonyl group, and a cyclohexylacetamide moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-cyclohexylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzylamine Intermediate: Benzylamine is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form benzyl(methylsulfonyl)amine.

    Acylation Reaction: The benzyl(methylsulfonyl)amine is then acylated with cyclohexylacetyl chloride in the presence of a base like pyridine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(methylsulfonyl)amino]-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amine derivatives.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[benzyl(methylsulfonyl)amino]-N-(3,5-dimethylphenyl)acetamide
  • 2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide
  • 2-[benzyl(methylsulfonyl)amino]-N-mesitylbenzamide

Uniqueness

2-[benzyl(methylsulfonyl)amino]-N-cyclohexylacetamide is unique due to the presence of the cyclohexylacetamide moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-22(20,21)18(12-14-8-4-2-5-9-14)13-16(19)17-15-10-6-3-7-11-15/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKALNMGEJLHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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